[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.: 937668-37-6
VCID: VC5945007
InChI: InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NC=C(S2)CO
Molecular Formula: C11H11NO2S
Molecular Weight: 221.27

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol

CAS No.: 937668-37-6

Cat. No.: VC5945007

Molecular Formula: C11H11NO2S

Molecular Weight: 221.27

* For research use only. Not for human or veterinary use.

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol - 937668-37-6

Specification

CAS No. 937668-37-6
Molecular Formula C11H11NO2S
Molecular Weight 221.27
IUPAC Name [2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol
Standard InChI InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3
Standard InChI Key IRMQVKDKXVMCHU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC=C(S2)CO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol (CAS No. 937668-37-6) possesses the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol . The compound’s IUPAC name derives from its core thiazole ring substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a hydroxymethyl group.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂S
Molecular Weight221.28 g/mol
CAS Registry Number937668-37-6
Hazard ClassificationIrritant

Structural Analysis

The thiazole ring’s electron-rich nature, combined with the electron-donating methoxy group (-OCH₃) on the phenyl substituent, creates a conjugated system that may enhance stability and intermolecular interactions. The hydroxymethyl (-CH₂OH) group at position 5 introduces hydrogen-bonding capability, potentially influencing solubility and biological activity.

Synthesis and Production

Synthetic Routes

While explicit protocols for [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol remain undocumented in open literature, its synthesis likely follows established thiazole formation strategies:

  • Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioamides or thioureas.

  • Cyclization of Thioesters: Utilizing Lawesson’s reagent or phosphorus pentasulfide to form the thiazole ring.

  • Post-Functionalization: Hydroxymethylation via reduction of ester or aldehyde intermediates.

Industrial-scale production data are unavailable, but commercial suppliers like Matrix Scientific and Reagentia offer the compound at research-grade purity (≥95%) in quantities up to 5 g .

SupplierPurityQuantityPrice (USD)
Matrix Scientific≥95%500 mg606.15
Reagentia≥95%5 gN/A

Research Challenges and Future Directions

Knowledge Gaps

Current limitations include:

  • No published crystal structure or spectroscopic data

  • Undocumented solubility and stability profiles

  • Absence of in vitro/in vivo biological testing

Recommended Studies

  • Synthetic Optimization: Develop high-yield routes using green chemistry principles.

  • Structure-Activity Relationships: Compare bioactivity with analogs like [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol.

  • Computational Modeling: Predict pharmacokinetic properties using QSAR models.

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